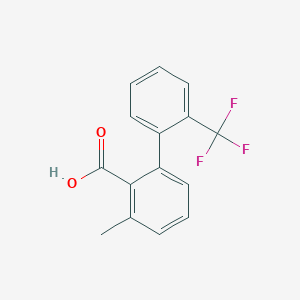
6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid
Overview
Description
6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is a useful research compound. Its molecular formula is C15H11F3O2 and its molecular weight is 280.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features, including a methyl group and a trifluoromethyl group. These functional groups enhance its lipophilicity and potential biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interactions with intracellular biomolecules.
Key Mechanisms:
- Enzyme Interaction: The benzoic acid moiety can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity or altering their function.
- Cell Signaling Modulation: The compound may influence cellular signaling pathways, leading to various biological effects depending on the target involved .
Biological Evaluations
Research has demonstrated that this compound exhibits significant biological activities, particularly in cancer research.
Case Studies
- Antitumor Activity:
- Cell Cycle Analysis:
- Inhibition of PI3K Pathway:
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful.
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid | Enzyme inhibition and cellular signaling modulation | Antitumor effects observed |
| 6-Methyl-2-(4-trifluoromethylphenyl)benzoic acid | Lipophilicity enhancing penetration | Inhibition of PI3K pathway |
| This compound | Potential enzyme interaction and apoptosis induction | Antiproliferative effects in cancer cells |
Research Findings
Recent studies have highlighted the potential of fluorinated compounds in drug development. The presence of fluorine atoms often correlates with increased metabolic stability and bioavailability .
Notable Findings:
- In vivo Studies: Research indicates that compounds similar to this compound can significantly reduce tumor growth in animal models, reinforcing their potential as anticancer agents .
- Cytotoxicity Assessments: Compounds in this class have been tested for cytotoxicity, showing no significant cytotoxic effects at concentrations up to 100 µM, which is promising for therapeutic applications .
Properties
IUPAC Name |
2-methyl-6-[2-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-5-4-7-11(13(9)14(19)20)10-6-2-3-8-12(10)15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQMOCVIZXLKAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691119 | |
| Record name | 3-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-13-4 | |
| Record name | 3-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















